Chromanol 293B
CAS No.: 163163-23-3
Cat. No.: VC0004356
Molecular Formula: C15H20N2O4S
Molecular Weight: 324.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 163163-23-3 |
---|---|
Molecular Formula | C15H20N2O4S |
Molecular Weight | 324.4 g/mol |
IUPAC Name | N-[(3R,4S)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-methylethanesulfonamide |
Standard InChI | InChI=1S/C15H20N2O4S/c1-5-22(19,20)17(4)13-11-8-10(9-16)6-7-12(11)21-15(2,3)14(13)18/h6-8,13-14,18H,5H2,1-4H3/t13-,14+/m0/s1 |
Standard InChI Key | HVSJHHXUORMCGK-UONOGXRCSA-N |
Isomeric SMILES | CCS(=O)(=O)N(C)[C@@H]1[C@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O |
SMILES | CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |
Canonical SMILES | CCS(=O)(=O)N(C)C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O |
Chemical Profile and Pharmacological Targets
Structural Characteristics
Chromanol 293B features a benzopyran core with critical functional groups that dictate its stereospecific interactions. The trans configuration of its cyano, hydroxyl, and sulfonamide substituents enables selective binding to voltage-gated potassium channels . The 3R,4S enantiomer demonstrates superior inhibitory potency compared to its 3S,4R counterpart, with a 10-fold difference in I<sub>Ks</sub> blockade efficacy .
Table 1: Key Chemical Properties of Chromanol 293B
Property | Specification |
---|---|
Molecular Formula | C<sub>15</sub>H<sub>20</sub>N<sub>2</sub>O<sub>4</sub>S |
Molecular Weight | 336.4 g/mol |
Purity | ≥98% |
Primary Targets | KCNQ1/KCNE1 (I<sub>Ks</sub>), CFTR |
Solubility | DMSO-soluble (≥50 mM) |
Channel Selectivity Profile
Chromanol 293B exhibits nuanced target specificity:
-
Cardiac I<sub>Ks</sub> Channels: Blocks homomeric KCNQ1 and heteromeric KCNQ1/KCNE1 complexes with IC<sub>50</sub> values of 7.2 μM and 1.4 μM, respectively . The presence of KCNE1 auxiliary subunits enhances drug sensitivity by modifying channel gating kinetics .
-
Neuronal KCNQ2 Channels: Minimal inhibition at concentrations ≤100 μM, enabling selective cardiac applications .
-
CFTR Chloride Channels: Secondary inhibition with slower onset kinetics, potentially influencing epithelial fluid transport .
Molecular Mechanism of Potassium Channel Modulation
Binding Site Architecture
Mutagenesis studies localize Chromanol 293B's interaction site to a conserved region spanning the H5 selectivity filter and S6 transmembrane domain of KCNQ1 . Key interactions include:
-
Hydrophobic contacts with I337 and F340 in S6
-
Electrostatic stabilization by K<sup>+</sup> ions in the selectivity filter
This binding mode induces a use-dependent block characterized by:
-
Preferential inhibition of open-channel states
-
Accelerated inactivation kinetics during repetitive stimulation
-
Voltage-independent blockade under physiological K<sup>+</sup> gradients
Stereochemical Determinants of Efficacy
The 3R,4S enantiomer demonstrates superior pharmacological properties:
-
Time-Dependent Block: Develops during sustained depolarization (τ = 2.1 s at +60 mV)
-
Use-Dependence: 48% increased inhibition at 2 Hz pacing vs. single pulses
-
State Selectivity: 12-fold higher affinity for open vs. closed channels
Metabolic Effects: Bridging Ion Channels and Insulin Secretion
Pancreatic β-Cell Modulation
Chromanol 293B enhances glucose-stimulated insulin secretion (GSIS) through dual mechanisms:
-
Direct β-Cell Effects:
-
Incretin-Mediated Effects:
Table 2: In Vivo Metabolic Effects of Chromanol 293B (10 mg/kg)
Parameter | OGTT Response | IPGTT Response |
---|---|---|
Glucose AUC<sub>0-120</sub> | ↓18% vs. control | ↓12% vs. control |
Insulin AUC<sub>0-120</sub> | ↑22% vs. control | ↑15% vs. control |
GLP-1 Peak | 15.8 ± 1.2 pM vs. 11.1 ± 0.9 pM | N/A |
Tissue-Specific Expression Patterns
Immunohistochemical studies reveal Chromanol 293B-sensitive targets in:
-
Pancreas: Co-localization with insulin-positive β-cells (87% overlap)
-
Intestine: Expression in GLP-1<sup>+</sup> L-cells of jejunal crypts
Therapeutic Implications and Clinical Translation
Diabetes Intervention Strategies
Genetic association studies implicate KCNQ1 variants in T2D risk (OR = 1.4, p = 3×10<sup>-8</sup>) . Chromanol 293B's glucose-dependent insulin secretion enhancement presents a potential therapeutic strategy for:
-
KCNQ1 gain-of-function mutation carriers
-
Postprandial hyperglycemia management
-
GLP-1 mimetic combination therapies
Limitations and Future Directions
Pharmacokinetic Challenges
-
Short plasma half-life (t<sub>1/2</sub> = 1.8 h in mice) necessitates sustained-release formulations
-
Moderate blood-brain barrier penetration risks CNS side effects
Unresolved Mechanistic Questions
-
Precise coupling between KCNQ1 inhibition and GLP-1 secretion
-
Long-term metabolic effects of chronic KCNQ1 blockade
-
Tissue-specific isoform interactions in human pathophysiology
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume